molecular formula C18H15F3N4O2 B278844 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B278844
M. Wt: 376.3 g/mol
InChI Key: PUNLKJRFALYBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potent inhibitory activity against BTK in biochemical assays. It has also been shown to inhibit the growth and survival of B-cell lines in vitro and in vivo. In preclinical studies, 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one of the limitations of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its relatively low solubility, which can make it challenging to use in certain lab experiments.

Future Directions

There are several potential future directions for the study of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. One area of interest is the potential use of BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another area of interest is the potential use of BTK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand the potential therapeutic applications of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide and other BTK inhibitors.

Synthesis Methods

The synthesis of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-chloropyridine with 3-(trifluoromethoxy)aniline, followed by the reaction of the resulting intermediate with ethyl 4-chloro-1H-pyrazole-5-carboxylate. The final step involves the reaction of the resulting intermediate with ammonia gas to yield 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. The overall yield of the synthesis method is around 25%.

Scientific Research Applications

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Product Name

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

5-ethyl-1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-15-14(11-23-25(15)16-8-3-4-9-22-16)17(26)24-12-6-5-7-13(10-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,24,26)

InChI Key

PUNLKJRFALYBFY-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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